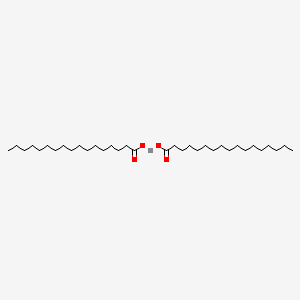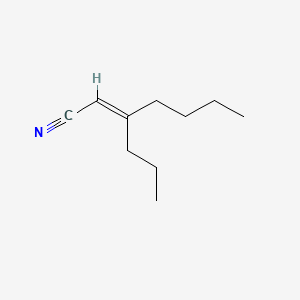
3-Propylhept-2-ene-1-nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylhept-2-ene-1-nitrile is an organic compound with the molecular formula C10H17N It is characterized by a nitrile group (-CN) attached to a heptene chain with a propyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylhept-2-ene-1-nitrile typically involves the reaction of a suitable heptene derivative with a nitrile source. One common method is the hydrocyanation of 3-propylhept-2-ene using hydrogen cyanide (HCN) in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. Catalysts such as palladium or nickel complexes are often employed to facilitate the hydrocyanation process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Propylhept-2-ene-1-nitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various nitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-Propylhept-2-ene-1-nitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propylhept-2-ene-1-nitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Heptenenitrile: Similar structure but lacks the propyl substituent.
3-Propylheptanenitrile: Saturated analog of 3-Propylhept-2-ene-1-nitrile.
3-Propylhex-2-ene-1-nitrile: Similar structure with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a nitrile group and a propyl substituent on the heptene chain
Properties
CAS No. |
84681-83-4 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(E)-3-propylhept-2-enenitrile |
InChI |
InChI=1S/C10H17N/c1-3-5-7-10(6-4-2)8-9-11/h8H,3-7H2,1-2H3/b10-8+ |
InChI Key |
VXIGNRZQXAHCMN-CSKARUKUSA-N |
Isomeric SMILES |
CCCC/C(=C/C#N)/CCC |
Canonical SMILES |
CCCCC(=CC#N)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



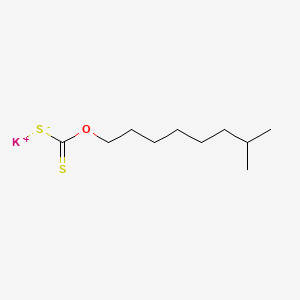
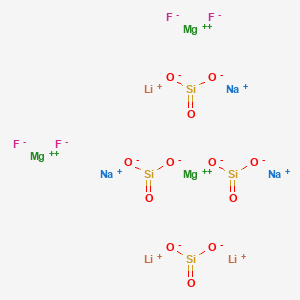
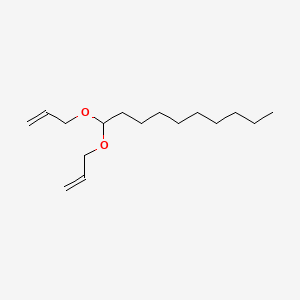
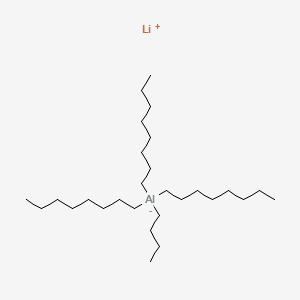
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
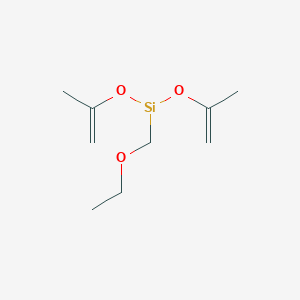
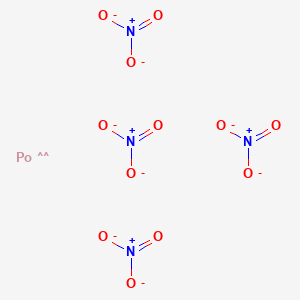
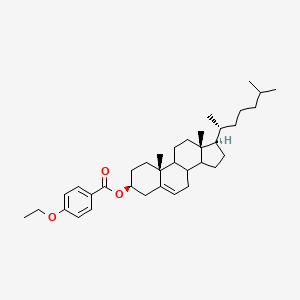
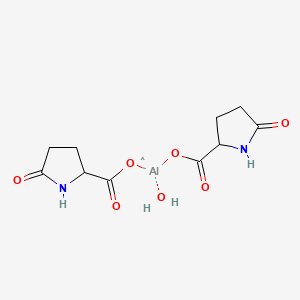

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)

